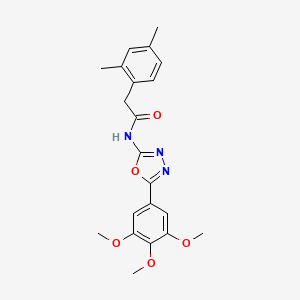

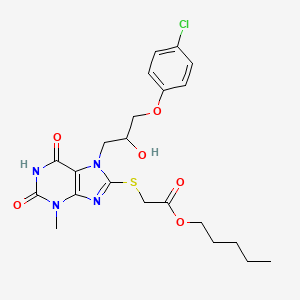

![molecular formula C21H20FN3O3 B2751351 N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898426-94-3](/img/structure/B2751351.png)

N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups. It includes a fluorophenethyl group, an oxalamide group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorophenethyl group would contribute an aromatic ring, the oxalamide group would add a carbonyl group and two amide groups, and the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group would introduce a fused ring system .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The aromatic ring in the fluorophenethyl group might undergo electrophilic aromatic substitution, while the amide groups in the oxalamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the fluorine atom and the amide groups could affect its polarity and solubility .Applications De Recherche Scientifique

Anticancer Activity

Compounds with structural features similar to the queried chemical have been explored for their anticancer properties. For instance, analogs with modifications in the pyrroloquinoline and fluorophenyl moieties have shown potent anticancer activities through various mechanisms, including induction of apoptosis and inhibition of cell growth and proliferation (Wang et al., 2009).

Fluorescent Chemosensors

Quinoline derivatives, particularly those incorporating fluorophores, have been used to develop fluorescent chemosensors. These sensors can detect metal ions like Zn2+ in aqueous media, showcasing the potential application of related compounds in environmental monitoring and biological imaging (Kim et al., 2016).

Organic Synthesis

The synthesis and functionalization of pyrroloquinoline derivatives, including halogenation and other modifications, are of significant interest in organic chemistry. These reactions expand the utility of these compounds in synthesizing complex organic molecules, with potential applications in drug development and materials science (Le et al., 2021).

Quinoline as a Privileged Scaffold

Quinoline and its derivatives are recognized as privileged scaffolds in drug discovery, particularly for their anticancer and antimicrobial properties. The structural versatility of quinoline allows for the synthesis of diverse derivatives with a broad spectrum of biological activities, highlighting the relevance of related compounds in medicinal chemistry (Solomon & Lee, 2011).

Antimicrobial Activity

Fluoroquinolone derivatives, similar in structure to the queried compound, exhibit significant antibacterial activity. The introduction of fluorine atoms and other substituents into the quinoline ring system enhances their efficacy against a wide range of Gram-positive and Gram-negative bacteria, underscoring their potential in developing new antibacterial agents (Stefancich et al., 1985).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are the blood coagulation factors Xa and XIa .

Mode of Action

The compound interacts with its targets, factors Xa and XIa, by inhibiting their activity. This inhibition suppresses thrombosis, a process that leads to the formation of blood clots

Biochemical Pathways

The compound affects the blood coagulation cascade , a biochemical pathway that leads to the formation of blood clots. By inhibiting factors Xa and XIa, the compound disrupts this pathway, reducing the risk of thrombosis .

Result of Action

The inhibition of factors Xa and XIa by the compound leads to a reduction in thrombosis. This can help prevent conditions such as stroke and heart attack, which are often caused by the formation of blood clots .

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c22-16-5-3-13(4-6-16)7-8-23-20(27)21(28)24-17-10-14-2-1-9-25-18(26)12-15(11-17)19(14)25/h3-6,10-11H,1-2,7-9,12H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPZJLSWPQKBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=C(C=C4)F)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

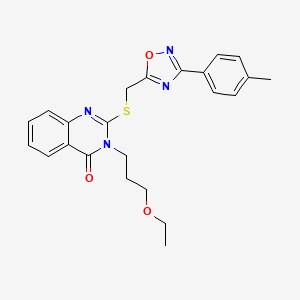

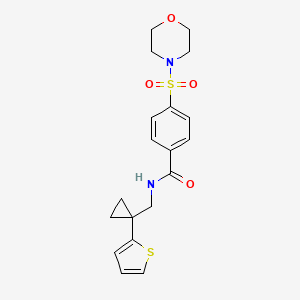

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)

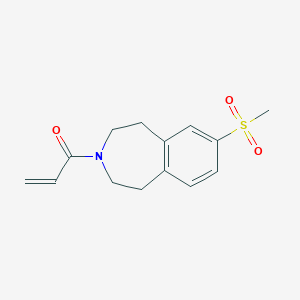

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)

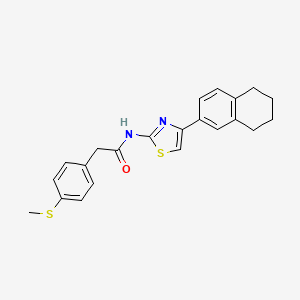

![3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2751272.png)

![2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2751276.png)

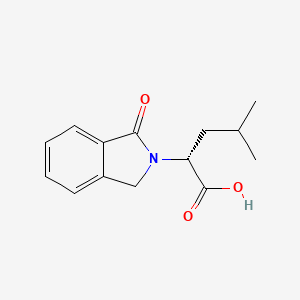

![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2751286.png)

![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2751287.png)

![tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate](/img/structure/B2751289.png)